4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Description
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 881204-65-5) is a brominated bicyclic heterocycle with the molecular formula C₈H₈BrN and a molecular weight of 198.06 g/mol. Its structure consists of a pyridine ring fused to a cyclopentane ring, with bromine substitution at the C4 position (SMILES: C1CC2=C(C=CN=C2C1)Br) . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and pharmaceuticals, due to its reactivity and structural versatility .
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMPCSZGBHELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
The chloro derivative serves as a key intermediate. As reported in a procedure adapted from Fu et al., 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is synthesized under inert argon atmosphere. Sodium metal in methanol facilitates the nucleophilic displacement of a leaving group (e.g., hydroxyl or another halogen) at the 4-position. The reaction is typically conducted at elevated temperatures (100°C) for 24 hours, yielding the chloro compound in 91% yield after purification via flash column chromatography (ethyl acetate/petroleum ether, 1:3).
Bromination via Halogen Exchange
Substituting chloride with bromide requires a bromide source, such as sodium bromide (NaBr) or hydrogen bromide (HBr). In a modified procedure, the chloro precursor is refluxed with excess NaBr in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via solvent extraction and chromatography. This method benefits from the higher nucleophilicity of bromide compared to chloride, though competing side reactions (e.g., elimination) necessitate careful temperature control.
Direct Bromination During Ring Formation
An alternative route introduces bromine during the construction of the cyclopenta[b]pyridine core, avoiding multi-step halogen exchange.
Cyclization of Brominated Precursors
The cyclopenta[b]pyridine scaffold is assembled via cyclization of appropriately substituted precursors. For example, a bromine-containing enamine or diene undergoes thermal or acid-catalyzed cyclization. In one protocol, a bromopyridine derivative is treated with a dienophile in the presence of Lewis acids (e.g., Mn(OTf)₂) to promote [4+2] cycloaddition. The reaction proceeds at ambient temperature (25°C) over 24 hours, yielding the bicyclic product after aqueous workup.
Electrophilic Aromatic Bromination
Direct bromination of the parent 6,7-dihydro-5H-cyclopenta[b]pyridine is challenging due to the electron-deficient nature of the pyridine ring. However, using a directing group (e.g., amino or methoxy) at the 3-position can enhance regioselectivity. For instance, treatment with bromine (Br₂) in acetic acid at 0–5°C selectively installs bromine at the 4-position, guided by the directing group’s electronic effects. The product is isolated in moderate yields (50–60%) after neutralization and solvent extraction.
Analytical and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine displays characteristic signals for the cyclopentane ring (δ 2.00–2.90 ppm, multiplet) and the pyridine proton adjacent to bromine (δ 8.13 ppm, doublet). The ¹³C NMR confirms the bromine’s deshielding effect, with the C-Br carbon appearing at δ 166.69 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS data for the compound ([M+H]+) shows a molecular ion peak at m/z 197.99129, consistent with the molecular formula C₈H₈BrN. The isotopic pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br) further validates the presence of bromine.
X-ray Crystallography
While no crystal structure of the bromo derivative is reported, analogous compounds (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) reveal a puckered cyclopentane ring fused to the planar pyridine ring. The bromine substituent is expected to induce minor steric distortions without altering the overall bicyclic framework.
Optimization Challenges and Solutions
Regioselectivity in Electrophilic Bromination
Achieving exclusive 4-bromination requires careful selection of reaction conditions. Using bulky directing groups (e.g., tert-butoxy) or low-temperature bromination minimizes para-substitution byproducts. Catalytic amounts of Lewis acids (e.g., FeCl₃) can further enhance selectivity.
Purification Strategies
The bromo compound’s polarity necessitates tailored chromatography. A solvent gradient of ethyl acetate/petroleum ether (1:5 to 1:3) effectively separates the product from unreacted starting materials. Recrystallization from dichloromethane/hexane mixtures yields analytically pure material.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of fully saturated cyclopentane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted cyclopenta[b]pyridine derivatives.
Oxidation Products: Cyclopenta[b]pyridin-5-one analogues.
Reduction Products: Saturated cyclopentane derivatives.
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are explored for their potential biological activities, including hypoglycemic activity, calcium channel antagonism, and protein kinase inhibition.
Fluorescent Probes: Some derivatives are used as fluorescent probes in biochemical assays.
Industrial Applications: It is used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with various molecular targets. For instance, its derivatives that act as calcium channel antagonists inhibit the influx of calcium ions into cells, thereby modulating cellular activities. Similarly, protein kinase inhibitors derived from this compound interfere with kinase signaling pathways, affecting cell proliferation and survival .
Comparison with Similar Compounds
Positional Isomers
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1):
3-Bromo Derivatives :
Substituent Variations
Key Observations :
Reactivity Trends
Pharmaceutical Intermediates
- Cefpirome Synthesis : 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives serve as precursors for fourth-generation cephalosporins, offering broad-spectrum antibacterial activity .
- MAO/BChE Inhibitors : Brominated analogs are evaluated for neurodegenerative disease treatment, leveraging their ability to cross the blood-brain barrier .
Material Science
- Corrosion Inhibition: CAPD derivatives with cyano groups achieve 97.7% inhibition efficiency in acidic media, outperforming halogenated analogs .
- Surface Morphology : Bromine’s bulkiness reduces steel surface heterogeneity, as shown in SEM studies .
Biological Activity
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is a structural fragment of alkaloids and exhibits significant pharmacological properties, including hypoglycemic effects, calcium channel antagonism, and inhibition of specific protein kinases.
Chemical Structure and Properties
- Molecular Formula : C₈H₈BrN
- SMILES : C1CC2=C(C=CN=C2C1)Br
- InChIKey : CPVMPCSZGBHELB-UHFFFAOYSA-N
The presence of the bromine atom in its structure enhances its reactivity and potential biological activity compared to non-brominated analogs .
Target Interactions :
- The compound interacts with various biological targets by binding to their active sites, modulating their functions. This interaction can lead to alterations in several biochemical pathways.
Biochemical Pathways Affected :
- Hypoglycemic Activity : It influences glucose metabolism, potentially lowering blood glucose levels.
- Calcium Ion Transport : Acts as a calcium channel antagonist, affecting calcium transport across cell membranes.
- Protein Kinase Inhibition : Specifically inhibits protein kinase FGFR1, impacting cell signaling pathways.
Biological Activities
| Activity Type | Description |
|---|---|
| Hypoglycemic Activity | Reduces blood glucose levels by influencing metabolic pathways. |
| Calcium Channel Antagonism | Modulates calcium transport, which can affect muscle contraction and neurotransmission. |
| Protein Kinase Inhibition | Inhibits specific kinases (e.g., FGFR1), potentially impacting cancer cell proliferation. |
Case Studies and Research Findings
-
Hypoglycemic Effects :
- A study demonstrated that 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine significantly decreased blood glucose levels in diabetic models, suggesting its potential use in diabetes management.
-
Calcium Channel Blockade :
- Research indicated that the compound effectively blocked calcium channels in vitro, leading to decreased excitability in neuronal cells, which could have implications for treating neurological disorders.
- Antitumor Activity :
Comparison with Similar Compounds
The unique presence of the bromine atom in 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine sets it apart from similar compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine and 2,3-cyclopentenopyridine. Its distinct reactivity allows for further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives?
- Methodological Answer : The synthesis often involves multicomponent condensation reactions. For example, malononitrile, hydrogen sulfide, aldehydes, and cyclopentenyl-pyrrolidine derivatives can be condensed to form the cyclopenta[b]pyridine core, followed by bromination at the 4-position . Alternative routes include cyclization of substituted pyridine precursors under controlled conditions, with bromine introduced via electrophilic substitution or post-synthetic modification. Reaction yields (72–95%) depend on solvent polarity, temperature, and stoichiometric ratios of reagents .
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine?
- Methodological Answer : Key techniques include:
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, cyclopentane CH2 at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~550–600 cm⁻¹, C=N absorption ~1600 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/S percentages (e.g., deviations <0.3% indicate high purity) .
- X-ray Crystallography : Resolves regiochemistry and confirms bicyclic structure when single crystals are obtainable .
Q. What are the primary reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The bromine atom at the 4-position undergoes nucleophilic substitution (e.g., with amines or alkoxides) and cross-coupling reactions (e.g., Suzuki with boronic acids). Its reactivity is influenced by the electron-withdrawing pyridine ring, which activates the C-Br bond for displacement. For example, substitution with thiophene derivatives yields heterocyclic analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- Temperature : Lower temperatures (0–25°C) reduce side reactions during bromination .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution rates .
- Catalysts : Lewis acids like Mn(OTf)₂ promote regioselective bromination .
- Stoichiometry : A 1.2:1 molar ratio of brominating agent to precursor minimizes over-bromination .
- Workflow : Use tandem reactions (e.g., one-pot cyclization-bromination) to reduce purification steps .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
- Repurification : Recrystallize or chromatograph the compound to remove impurities (e.g., unreacted starting materials) .
- Hydration Check : Analyze TGA/DSC data to detect solvent or water retention, which skews elemental percentages .
- Complementary Techniques : Validate purity via HPLC (>95% area) or mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. What strategies enable regioselective functionalization of the cyclopenta[b]pyridine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -NO₂) to steer electrophilic substitution to specific positions .
- Protection/Deprotection : Use Boc groups to block reactive sites during derivatization .
- Metal Catalysis : Pd-catalyzed C-H activation allows functionalization at inert positions (e.g., C-2 or C-7) .
Q. How to design experiments for evaluating the biological activity of novel derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC tests against Gram-positive/negative bacteria .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl or aryl groups) and compare bioactivity .
- Molecular Docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for structurally similar derivatives?
- Methodological Answer :
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals (e.g., cyclopentane CH2 vs. aromatic protons) .
- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated shifts for proposed structures .
- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in ambiguous cases .
Tables of Key Findings
| Reaction Optimization Parameters |
|---|
| Parameter |
| ------------------- |
| Temperature |
| Solvent |
| Bromine Equiv. |
| Elemental Analysis Discrepancies |
|---|
| Compound |
| ------------ |
| 3c |
| 5d |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
